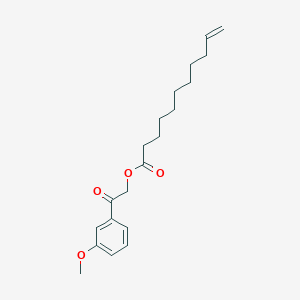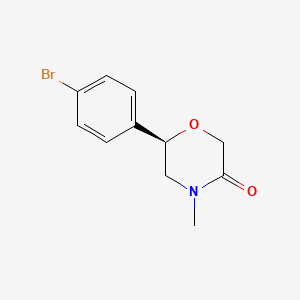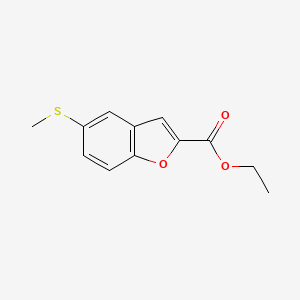
3-(2-Chloropyrimidin-5-YL)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropyrimidin-5-YL)propanal is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-5-YL)propanal typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves reacting a pyrimidine derivative with tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the propanal group . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-Chloropyrimidin-5-YL)propanal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloropyrimidin-5-YL)propanoic acid.
Reduction: 3-(2-Chloropyrimidin-5-YL)propanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloropyrimidin-5-YL)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 3-(2-Chloropyrimidin-5-YL)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3-(2-Chloropyrimidin-4-YL)propanal: Similar structure but with the chlorine atom at the C4 position.
3-(2-Chloropyrimidin-6-YL)propanal: Chlorine atom at the C6 position.
3-(2-Bromopyrimidin-5-YL)propanal: Bromine atom instead of chlorine at the C5 position.
Uniqueness
3-(2-Chloropyrimidin-5-YL)propanal is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom at the C5 position of the pyrimidine ring allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
3-(2-chloropyrimidin-5-yl)propanal |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-4-6(5-10-7)2-1-3-11/h3-5H,1-2H2 |
InChIキー |
OZYFZYBKIXWVFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)Cl)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)



![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)







![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)

